Cas no 1805482-00-1 (2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid)

2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid is a specialized benzoic acid derivative featuring a cyano group, difluoromethoxy substituent, and a thiol functionality. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing compounds with enhanced bioactivity and metabolic stability. The difluoromethoxy group contributes to improved lipophilicity and resistance to oxidative degradation, while the thiol moiety offers reactivity for further functionalization. The cyano group provides additional versatility in synthetic applications. This compound is particularly useful in medicinal chemistry for designing protease inhibitors and other biologically active molecules. Its multifunctional nature allows for precise structural modifications, making it a key building block in drug discovery and development.
2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid structure
1805482-00-1 structure
Product name:2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid
CAS No:1805482-00-1
MF:C9H5F2NO3S
MW:245.202708005905
CID:4961015

2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid
    • Inchi: 1S/C9H5F2NO3S/c10-9(11)15-6-2-1-4(8(13)14)5(3-12)7(6)16/h1-2,9,16H,(H,13,14)
    • InChI Key: CMUBLERYSLOJPQ-UHFFFAOYSA-N
    • SMILES: SC1C(C#N)=C(C(=O)O)C=CC=1OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Topological Polar Surface Area: 71.3
  • XLogP3: 2.2

2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014005860-1g
2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid
1805482-00-1 97%
1g
1,460.20 USD 2021-06-22

Additional information on 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid

2-Cyano-4-difluoromethoxy-3-mercaptobenzoic Acid (CAS 1805482-00-1): A Comprehensive Technical Profile

In the realm of specialty benzoic acid derivatives, 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid (CAS 1805482-00-1) has emerged as a compound of significant interest across pharmaceutical and agrochemical research. This multifunctional aromatic compound combines unique structural features including a cyano group, difluoromethoxy moiety, and thiol functionality, making it particularly valuable for modern drug discovery and material science applications.

The molecular architecture of 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid demonstrates remarkable versatility. The presence of both electron-withdrawing cyano groups and difluoromethoxy substituents creates interesting electronic effects that influence its reactivity pattern. Researchers particularly value its mercapto group (-SH) which serves as an excellent handle for further chemical modifications through thiol-ene click chemistry or metal coordination.

Recent studies highlight the compound's growing importance in small molecule drug development, especially in the design of enzyme inhibitors targeting metabolic disorders. The difluoromethoxy group has shown particular promise in improving metabolic stability and membrane permeability - two critical parameters in modern medicinal chemistry optimization. This aligns perfectly with current industry focus on developing orally bioavailable therapeutics.

From a synthetic chemistry perspective, 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid serves as a valuable building block for constructing more complex molecular architectures. Its carboxylic acid functionality allows for straightforward derivatization through esterification or amide coupling reactions, while the cyano group can be transformed into various other functional groups including tetrazoles and amidines. These transformations are frequently searched topics in organic synthesis databases and chemical patent literature.

The compound's physicochemical properties have been carefully characterized to support its various applications. With a calculated logP value of approximately 2.1 and moderate water solubility, it demonstrates favorable characteristics for drug-like molecules. The thiol group pKa of around 8.5 makes it suitable for controlled reactivity under physiological conditions, explaining its growing popularity in bioconjugation chemistry applications.

In material science, researchers are exploring applications of 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid in the development of functionalized surfaces and self-assembled monolayers. The compound's ability to form stable bonds with gold and other metals through its thiol group makes it particularly interesting for nanotechnology applications and biosensor development - areas experiencing rapid growth according to recent scientific publication trends.

Quality control of CAS 1805482-00-1 typically involves HPLC analysis with UV detection, with purity specifications often exceeding 97% for research applications. The compound shows good stability when stored under inert atmosphere at low temperatures, though the thiol group requires protection from oxidation during long-term storage. These handling considerations are frequently addressed in technical data sheets and material safety documentation.

The commercial availability of 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid has improved significantly in recent years, reflecting growing demand from the pharmaceutical outsourcing sector. Current market analysis suggests particular interest from contract research organizations specializing in fragment-based drug discovery and covalent inhibitor development. Pricing trends indicate stable supply with moderate seasonal fluctuations.

Environmental and regulatory aspects of 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid have been carefully evaluated. The compound falls outside major regulatory classifications while still requiring standard laboratory safety precautions. Its environmental persistence appears moderate based on available QSAR predictions, with biodegradation studies suggesting acceptable environmental profiles for research-scale applications.

Future research directions for this compound likely include expanded applications in targeted protein degradation (PROTACs) and covalent drug discovery - two of the most searched topics in current medicinal chemistry literature. The unique combination of hydrogen bond acceptor (cyano), hydrogen bond donor (thiol), and lipophilic group (difluoromethoxy) makes it particularly suited for these cutting-edge applications.

For researchers working with 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid, proper handling of the thiol functionality remains crucial. Standard protocols recommend working under nitrogen atmosphere when performing reactions involving the mercapto group, and many laboratories employ thiol protecting group strategies during synthetic sequences. These practical considerations are commonly discussed in organic chemistry forums and researchgate discussions.

Analytical characterization of CAS 1805482-00-1 typically involves a combination of NMR spectroscopy (particularly 19F NMR for the difluoromethoxy group), mass spectrometry, and IR spectroscopy to confirm the presence of characteristic functional groups. The compound's distinct spectroscopic signatures make it relatively straightforward to identify and characterize, contributing to its popularity as a chemical intermediate.

The patent landscape surrounding 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid and related structures has expanded significantly in the past five years, particularly in areas of kinase inhibitor development and metabolic disease therapeutics. This reflects broader industry trends toward targeted covalent modifiers and demonstrates the compound's relevance to current drug discovery paradigms.

In conclusion, 2-Cyano-4-difluoromethoxy-3-mercaptobenzoic acid (CAS 1805482-00-1) represents a versatile and increasingly important building block in modern chemical research. Its unique combination of functional groups, manageable physicochemical properties, and multiple derivatization possibilities position it as a valuable tool for researchers across medicinal chemistry, materials science, and chemical biology. As synthetic methodologies continue to advance and new applications emerge, this compound will likely maintain its position as a focus of scientific interest and industrial application.

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